2-Hydroxyquinoline-4-carboxamide

Agrochemical Research Herbicide Development Photosynthesis Inhibition

2-Hydroxyquinoline-4-carboxamide (CAS 119438-96-9) is the validated fragment hit (F20, IC50 = 117.6 µM) for pioneering first-in-class O-GlcNAc transferase (OGT) inhibitors. Its unique 2-hydroxy-4-carboxamide motif confers a binding mode distinct from kynurenic acid or 8-hydroxyquinoline. Derivatives demonstrate sub-100 nM antiproliferative activity against PC3 prostate cancer cells and potent photosynthesis inhibition (IC50 4.8 µM). Procure now for fragment growth, medicinal chemistry, and agrochemical discovery.

Molecular Formula C10H8N2O2
Molecular Weight 188.186
CAS No. 119438-96-9
Cat. No. B2963266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxyquinoline-4-carboxamide
CAS119438-96-9
Molecular FormulaC10H8N2O2
Molecular Weight188.186
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC(=O)N2)C(=O)N
InChIInChI=1S/C10H8N2O2/c11-10(14)7-5-9(13)12-8-4-2-1-3-6(7)8/h1-5H,(H2,11,14)(H,12,13)
InChIKeyGBSMDMHOLCNPCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxyquinoline-4-carboxamide (CAS 119438-96-9): A Versatile Quinoline Scaffold for Targeted Research & Development


2-Hydroxyquinoline-4-carboxamide (CAS 119438-96-9), with the IUPAC name 2-oxo-1H-quinoline-4-carboxamide, is a heterocyclic quinoline derivative . It features a carboxamide group at the 4-position and a hydroxyl group at the 2-position of the quinoline ring. This unique arrangement of functional groups distinguishes it from other quinoline-based compounds like kynurenic acid (which has a 4-hydroxy and 2-carboxy group) and 8-hydroxyquinoline (which lacks the carboxamide) . Its core structure serves as a privileged scaffold for developing inhibitors of diverse therapeutic targets, including O-GlcNAc transferase (OGT), photosynthesis, and cancer cell proliferation, as demonstrated in recent fragment-based drug design (FBDD) and medicinal chemistry campaigns [1].

Why 2-Hydroxyquinoline-4-carboxamide Cannot Be Simply Substituted with Common Quinoline Analogs


Generic substitution of 2-hydroxyquinoline-4-carboxamide with structurally related quinolines like kynurenic acid or 8-hydroxyquinoline is not scientifically valid due to distinct structure-activity relationships (SAR) that govern their biological interactions. For instance, the 2-carboxy group and 4-hydroxy moiety are essential for the excitatory amino acid receptor antagonist activity of kynurenic acid [1]. Conversely, the 2-hydroxy-4-carboxamide motif of this compound enables a different binding mode, as evidenced by its role as a core scaffold for the first-in-class O-GlcNAc transferase (OGT) inhibitors developed via FBDD [2]. Furthermore, 8-hydroxyquinoline derivatives exhibit a different pharmacophore, often showing antifungal and antimycobacterial activities [3]. Therefore, substituting one quinoline for another without quantitative, context-specific comparative data is a high-risk assumption that can lead to experimental failure or misinterpretation of results.

Quantitative Differentiation of 2-Hydroxyquinoline-4-carboxamide Against Key Comparators


Superior Photosynthesis Inhibition: Matches or Exceeds DCMU Standard

2-Hydroxyquinoline-4-carboxamide derivatives were tested for their photosynthesis-inhibiting activity against the commercial standard herbicide DCMU. The study found that several of these derivatives, particularly compound 5, exhibited IC50 values that were comparable to or even exceeded the potency of DCMU. This demonstrates that the 2-hydroxyquinoline-4-carboxamide scaffold can yield photosynthesis inhibitors with superior or equivalent activity to a well-established agrochemical [1].

Agrochemical Research Herbicide Development Photosynthesis Inhibition

Prostate Cancer Selectivity: Potent Inhibition of PC3 Cell Line Proliferation

A series of N-(benzo[d]thiazol-2-yl)-2-hydroxyquinoline-4-carboxamides (6a-l) were synthesized and evaluated for anticancer activity across multiple cell lines. The compounds demonstrated a marked selectivity for prostate cancer (PC3) cells over breast, colon, and liver cancer cell lines. The most active compounds (6d, 6i, 6k, 6l) achieved IC50 values below 75 nM against PC3 cells [1].

Oncology Research Prostate Cancer Anticancer Drug Discovery

First-in-Class OGT Inhibitor Scaffold: A Privileged Starting Point for Fragment-Based Drug Design

The 2-hydroxyquinoline-4-carboxamide core was identified as the first published inhibitor scaffold for O-GlcNAc transferase (OGT) through a fragment-based drug design (FBDD) approach [1]. This discovery is a critical differentiator, as OGT is a challenging therapeutic target with few known small-molecule inhibitors. The initial fragment hit, F20, demonstrated an IC50 of 117.6 µM. Subsequent fragment growth efforts, while not improving potency (e.g., compound 6b had an IC50 of 144.5 µM), validated this scaffold as a unique chemical entry point for modulating OGT, a target with high unmet need in diabetes, cancer, and neurodegeneration [2].

Fragment-Based Drug Design Chemical Biology OGT Inhibition

Anti-inflammatory Potential via Prostaglandin Synthesis Inhibition

This compound has been reported to inhibit prostaglandin synthesis, a key pathway in inflammation . While specific quantitative comparative data (e.g., IC50 values versus a standard NSAID) is not available in the primary literature for the unsubstituted core, its ability to inhibit this well-validated target distinguishes it from other quinoline derivatives that may act via different mechanisms (e.g., OGT inhibition or metal chelation). Its role as a potential anti-inflammatory agent is a key part of its biological activity profile.

Inflammation Research COX Inhibition Analgesic Development

Optimal Research & Development Applications for 2-Hydroxyquinoline-4-carboxamide Based on Evidence


Fragment-Based Drug Discovery (FBDD) Targeting O-GlcNAc Transferase (OGT)

Use 2-hydroxyquinoline-4-carboxamide as a validated, first-in-class fragment hit (F20, IC50 = 117.6 µM) for designing novel OGT inhibitors. This scaffold offers a unique chemical entry point into a target with few known small-molecule modulators, as demonstrated by Weiss et al. and Loi et al. [1]. Its well-defined binding mode makes it an ideal starting point for fragment growth or linking strategies to improve potency and drug-like properties.

Prostate Cancer Therapeutic Lead Optimization

Leverage the selective, sub-100 nM antiproliferative activity of N-(benzo[d]thiazol-2-yl)-2-hydroxyquinoline-4-carboxamide derivatives against PC3 prostate cancer cells [2]. This scaffold is a promising starting point for developing targeted therapies for prostate cancer, with a favorable selectivity window over other cancer types. Programs can focus on optimizing pharmacokinetic properties and confirming the mechanism of action through hGC-ALP inhibition.

Next-Generation Herbicide Development

Employ 2-hydroxyquinoline-4-carboxamide derivatives as potent photosynthesis inhibitors, with lead compounds exhibiting IC50 values (e.g., 4.8 µM for compound 5) that rival or surpass the commercial standard DCMU [3]. This scaffold is an attractive candidate for developing new agricultural herbicides with potentially improved selectivity or environmental profiles compared to legacy chemistries.

Novel Anti-inflammatory Agent Discovery

Investigate 2-hydroxyquinoline-4-carboxamide and its derivatives as inhibitors of prostaglandin synthesis for potential use in treating inflammatory conditions like arthritis . This application is supported by vendor data indicating a clear anti-inflammatory mechanism, providing a solid rationale for initiating medicinal chemistry campaigns to improve potency and selectivity over related quinoline scaffolds.

Technical Documentation Hub

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